1,1-Bis(vinylsulfonyl)propan-1-ol
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Overview
Description
1,1-Bis(vinylsulfonyl)propan-1-ol is an organic compound with the molecular formula C7H12O5S2. It is characterized by the presence of two vinylsulfonyl groups attached to a propanol backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(vinylsulfonyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with vinyl sulfone under basic conditions. The reaction typically proceeds as follows:
Step 1: 1,3-Propanediol is treated with a base such as sodium hydroxide to deprotonate the hydroxyl groups.
Step 2: Vinyl sulfone is added to the reaction mixture, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(vinylsulfonyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl groups to sulfonyl groups.
Substitution: The vinylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(vinylsulfonyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Bis(vinylsulfonyl)propan-1-ol involves its reactivity with nucleophiles. The vinylsulfonyl groups are highly electrophilic, allowing them to react readily with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various applications, such as cross-linking proteins or modifying surfaces.
Comparison with Similar Compounds
1,1-Bis(vinylsulfonyl)propan-1-ol can be compared with other similar compounds, such as:
1,3-Bis(vinylsulfonyl)propan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
Bis(vinylsulfonyl)methane: This compound lacks the propanol backbone and has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
1,1-bis(ethenylsulfonyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S2/c1-4-7(8,13(9,10)5-2)14(11,12)6-3/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLICTPAPGYOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)(S(=O)(=O)C=C)S(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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